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Introduction
While a specific DNA stain with the designation "DB775" was not identified in available

resources, it is likely that this refers to a fluorescent DNA probe with an emission maximum

around 775 nm, placing it in the far-red to near-infrared spectrum. Staining cellular DNA is a

fundamental technique for visualizing the nucleus, analyzing cell cycle distribution, and

normalizing cell numbers in fluorescence microscopy and high-content screening. Far-red DNA

stains offer significant advantages over traditional UV or blue-excitable dyes like DAPI and

Hoechst, including reduced phototoxicity, minimal spectral overlap with common fluorophores

(e.g., GFP, FITC, RFP), and lower cellular autofluorescence, leading to an improved signal-to-

noise ratio.

This document provides a detailed protocol for staining the nuclei of fixed cells using a

representative far-red, cell-permeant DNA dye. The methodologies and principles described

are broadly applicable to other similar dyes.

Commercially Available Far-Red DNA Stains for
Fixed Cells
Several far-red DNA stains are available for staining fixed cells. The choice of dye may depend

on the specific application, instrumentation, and desired spectral properties. Below is a

summary of some common options.
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Dye Name
Excitation Max
(nm)

Emission Max
(nm)

Cell
Permeability

Notes

DRAQ5™ ~647
~681 (can be

detected >700)
Permeant

Stains both live

and fixed cells;

stoichiometric to

DNA content.[1]

[2]

RedDot™2 662 694 Impermeant

Specifically

stains the nuclei

of fixed and

permeabilized

cells.[3]

BioTracker

NIR694
662 694 Impermeant

Nuclear-specific

in fixed and

permeabilized

cells without

RNase

treatment.[4]

Far-Red Nuclear

Stain
Not specified Far-red Permeant

Fluorogenic,

exhibiting low

background until

bound to DNA.[5]

Experimental Protocols
This section provides a detailed protocol for staining the DNA of adherent cells grown on

coverslips using a far-red DNA stain. The protocol is divided into three main stages: cell

preparation and fixation, permeabilization, and DNA staining.

I. Materials and Reagents
Adherent cells cultured on sterile glass coverslips

Phosphate-Buffered Saline (PBS), pH 7.4
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4% Paraformaldehyde (PFA) in PBS (freshly prepared)

0.1% Triton X-100 in PBS

Far-Red DNA Stain Stock Solution (e.g., DRAQ5™ at 5 mM in DMSO)

Staining Buffer (e.g., PBS)

Mounting Medium (antifade)

Glass microscope slides

II. Cell Preparation and Fixation
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and

culture until they reach the desired confluency.

Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove

any remaining media.

Fixation: Add 4% PFA in PBS to the cells, ensuring the coverslip is fully submerged. Incubate

for 15-20 minutes at room temperature.[1][2][4]

Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes

each to remove residual fixative.

III. Permeabilization
This step is crucial for allowing the DNA stain to access the nucleus, especially for dyes that

are not highly cell-permeant or when performing co-staining for intracellular targets.

Permeabilization: Add 0.1% Triton X-100 in PBS to the fixed cells.

Incubation: Incubate for 10-15 minutes at room temperature.

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5

minutes each.
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IV. Far-Red DNA Staining
Prepare Staining Solution: Dilute the far-red DNA stain stock solution to the desired working

concentration in PBS. The optimal concentration should be determined empirically, but a

starting concentration of 1-5 µM is often suitable for dyes like DRAQ5™.

Staining: Add the diluted staining solution to the cells on the coverslip and incubate for 5-15

minutes at room temperature, protected from light.

Washing: Aspirate the staining solution and wash the cells 2-3 times with PBS.

Mounting: Mount the coverslip onto a glass microscope slide with a drop of antifade

mounting medium.

Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying.

Imaging: The slide is now ready for imaging using a fluorescence microscope equipped with

appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

Visualization and Data Interpretation
The following diagrams illustrate the experimental workflow and the underlying principle of DNA

staining.
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Start: Adherent Cells on Coverslip

Wash with PBS

Fix with 4% PFA
(15-20 min, RT)

Wash with PBS (3x)

Permeabilize with 0.1% Triton X-100
(10-15 min, RT)

Wash with PBS (3x)

Stain with Far-Red DNA Dye
(e.g., 1-5 µM, 5-15 min, RT, in dark)

Wash with PBS (2-3x)

Mount Coverslip with Antifade Medium

Image with Fluorescence Microscope
(Far-Red Channel)

End
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Caption: Experimental workflow for staining fixed cells with a far-red DNA dye.
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Caption: Principle of DNA staining via intercalation of a fluorescent dye.

Troubleshooting
Weak or No Signal:

Increase the concentration of the DNA stain.

Increase the incubation time.

Ensure proper permeabilization.

Check that the correct filter sets are being used for imaging.

High Background:

Decrease the concentration of the DNA stain.

Ensure adequate washing after staining.
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Use a high-quality antifade mounting medium.

Photobleaching:

Minimize exposure of the sample to the excitation light.

Use a fresh antifade mounting medium.

Acquire images using the lowest possible laser power and shortest exposure time.

Conclusion
Staining the DNA of fixed cells with far-red fluorescent dyes is a powerful technique that

facilitates multicolor imaging with reduced spectral overlap and phototoxicity. While the specific

dye "DB775" was not identified, several excellent alternatives with similar spectral properties

are available. The protocol provided here serves as a robust starting point for achieving high-

quality nuclear staining in fixed cells for a wide range of fluorescence microscopy applications.

Researchers and drug development professionals can leverage this method for accurate

cellular analysis and visualization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15601299#db775-dna-staining-protocol-for-fixed-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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